4-Chloro-4'-fluorobiphenyl

描述

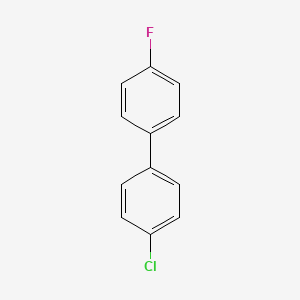

4-Chloro-4’-fluorobiphenyl is an organic compound with the molecular formula C12H8ClF It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is replaced by a chlorine and a fluorine atom, respectively

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-fluorobiphenyl can be synthesized through various methods, one of which includes the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 4-chlorophenylboronic acid with 4-fluoroiodobenzene in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere.

Industrial Production Methods: Industrial production of 4-Chloro-4’-fluorobiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions: 4-Chloro-4’-fluorobiphenyl undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired outcome.

Electrophilic Aromatic Substitution: The biphenyl structure allows for further substitution reactions at the available positions on the benzene rings.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted biphenyl derivatives, while oxidation could lead to the formation of biphenyl carboxylic acids.

科学研究应用

Toxicological Research

Metabolic Studies

CFB is often studied for its metabolic pathways and toxicity. Research indicates that it can be metabolized into hydroxylated forms, such as 4-chloro-4'-biphenylol (4'-OH-4-CB), which exhibit different toxicological profiles compared to the parent compound. For instance, studies have shown that 4'-OH-4-CB is more effective at inhibiting mitochondrial respiration than CFB itself, suggesting that the metabolite may pose a greater biological risk .

Biomarkers of Exposure

The identification of metabolites in biological fluids has implications for assessing human exposure to CFB and similar compounds. For example, sulfated metabolites of polychlorinated biphenyls (PCBs), including CFB derivatives, have been detected in urine samples from exposed individuals. This finding highlights the potential for using these metabolites as biomarkers for exposure assessment in epidemiological studies .

Environmental Applications

Pollution Monitoring

CFB is a member of the PCB family, which are known environmental pollutants. Its presence in soil and water systems can indicate contamination from industrial sources. Studies have utilized CFB as a target analyte in environmental monitoring programs to assess the extent of PCB pollution and its impact on ecosystems .

Remediation Strategies

Research into the degradation pathways of CFB has implications for bioremediation strategies. Understanding how microorganisms metabolize CFB can lead to more effective methods for cleaning up PCB-contaminated sites. For instance, certain bacteria have been shown to degrade chlorinated biphenyls, which could be harnessed for environmental cleanup efforts .

Material Science

Synthesis of Functional Materials

CFB and its derivatives are being explored for their potential use in synthesizing advanced materials. The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Researchers are investigating how modifications to the biphenyl structure can enhance the performance of these materials .

Data Table: Summary of Applications

Case Studies

-

Toxicity Assessment of Hydroxylated Metabolites

A study demonstrated that 4'-OH-4-CB significantly inhibited mitochondrial respiration in rat liver cells compared to CFB, indicating that metabolic products can be more harmful than their parent compounds . -

Environmental Impact Analysis

Field studies have shown that CFB is prevalent in urban environments, correlating with industrial activities. Monitoring efforts have utilized CFB levels to assess the effectiveness of pollution control measures implemented by regulatory agencies . -

Development of Bioremediation Techniques

Research on microbial degradation pathways has led to innovative bioremediation strategies targeting PCB contamination, utilizing bacteria capable of degrading compounds like CFB effectively .

作用机制

The mechanism of action of 4-Chloro-4’-fluorobiphenyl involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the carbon bearing the halogen, forming an intermediate carbanion . This intermediate then eliminates the halide, resulting in the substituted product.

相似化合物的比较

4-Fluorobiphenyl: Similar structure but lacks the chlorine atom.

4-Chlorobiphenyl: Similar structure but lacks the fluorine atom.

4-Chloro-4’-fluorobutyrophenone: Contains a butyrophenone group instead of a biphenyl structure.

Uniqueness: 4-Chloro-4’-fluorobiphenyl is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure. This dual substitution can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

生物活性

4-Chloro-4'-fluorobiphenyl is a biphenyl derivative that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents on the biphenyl structure. Its molecular formula is C12H9ClF, with a molecular weight of approximately 220.65 g/mol. The electronic properties imparted by the halogen substituents significantly influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that biphenyl derivatives, including this compound, exhibit various biological activities due to their structural characteristics. The presence of halogens can enhance binding affinities to biological targets, potentially modulating several biochemical pathways.

1. Interaction with Mitochondrial Function

A study demonstrated that 4-chlorobiphenyl (closely related to this compound) affects mitochondrial energy-linked functions. The hydroxylated metabolite, 4'-OH-4-CB, was found to inhibit state 3 respiration in rat liver mitochondria more effectively than its parent compound. This inhibition is associated with mitochondrial dysfunction, suggesting that biphenyl derivatives may impact cellular energy metabolism significantly .

2. Toxicological Profiles

The toxicological assessment of biphenyl derivatives has shown varying degrees of toxicity across species. For instance, in silico studies have indicated significant acute toxicity for similar compounds, with probabilities of toxicity reaching as high as 85% upon oral administration . The presence of chlorine in the para position alters the compound's lipophilicity and metabolic stability, which are critical factors influencing its toxicological profile .

Case Study: Mitochondrial Impairment

In a study examining the effects of 4-chlorobiphenyl on isolated rat liver mitochondria, it was found that both the parent compound and its metabolite impaired mitochondrial respiration. The metabolite exhibited a lower ID50 value (30 µM) compared to the parent compound (76 µM), indicating a higher potency in disrupting mitochondrial function . These findings suggest that metabolic activation plays a crucial role in enhancing the biological activity of biphenyl derivatives.

Case Study: Structure-Activity Relationship

Research exploring the structure-activity relationships (SAR) of biphenyl derivatives has identified key structural features influencing their biological activities. The introduction of halogen atoms at specific positions on the biphenyl core can modulate reactivity and interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 4', fluorine at position 4 | Potential mitochondrial impairment |

| 3-Chloro-4-fluorobiphenyl | Chlorine at position 3, fluorine at position 4 | Varies based on substitution pattern |

| 2'-Chloro-4-fluorobiphenyl | Chlorine at position 2', fluorine at position 4 | Distinct steric hindrance effects |

属性

IUPAC Name |

1-chloro-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGSGYOPKPVAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373941 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-22-1 | |

| Record name | 4-CHLORO-4'-FLUOROBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。